molecular formula C16H26BrFN2OSi B1529104 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine CAS No. 1704069-66-8

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

Cat. No.: B1529104
CAS No.: 1704069-66-8
M. Wt: 389.38 g/mol
InChI Key: KRBOLIRSBYPCNW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is a useful research compound. Its molecular formula is C16H26BrFN2OSi and its molecular weight is 389.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is a compound of interest in various synthetic and medicinal chemistry applications. Its structural analogs have been synthesized and characterized through multiple methods including X-ray diffraction studies, showcasing their potential in developing pharmacologically active molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the compound's capability to form intricate molecular architectures through weak intermolecular interactions and aromatic π–π stacking interactions, indicating its utility in the design of novel molecular frameworks with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Catalytic Applications

Compounds structurally related to this compound have been employed as key intermediates in catalytic processes. For example, the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a pivotal step in synthesizing Fluspirilen and Penfluridol, underscores the significance of such structures in facilitating complex synthetic routes to neuroleptic agents (Botteghi et al., 2001).

Antimicrobial and Antifungal Activities

Further extending its applicability, derivatives of this compound have demonstrated antimicrobial and antifungal activities. This is exemplified by the synthesis and biological evaluation of various piperazine derivatives, which have shown promising results against a range of microbial strains. Such studies highlight the potential of these compounds in contributing to the development of new therapeutic agents (Mishra & Chundawat, 2019).

Neuroleptic and Antipsychotic Effects

The neuroleptic and antipsychotic effects of compounds related to this compound have been extensively studied, revealing their potential in treating central nervous system disorders. Research into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, for instance, has shown promising neuroleptic-like activity, suggesting a basis for further exploration of such compounds in developing new treatments for psychiatric conditions (Hino et al., 1988).

Properties

IUPAC Name

[4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBOLIRSBYPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrFN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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